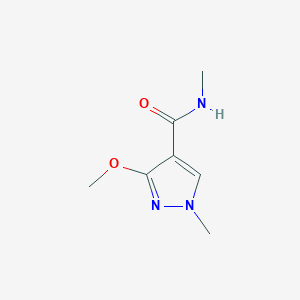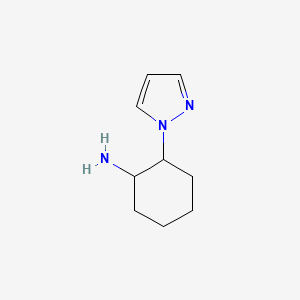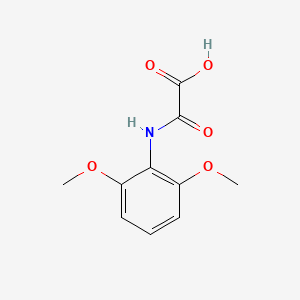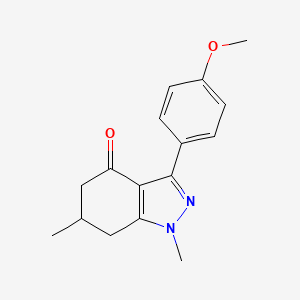![molecular formula C24H30N6O3 B2872595 Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate CAS No. 1184984-17-5](/img/structure/B2872595.png)
Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . This compound also contains a piperidine ring and a phenyl group, which are common structures in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups that could potentially interact with biological targets. The triazolo[4,3-b]pyridazine ring, the phenyl group, and the piperidine ring could all participate in various types of intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The compound contains several functional groups that could potentially react under the right conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of structurally complex molecules often involves multi-step reactions, where specific functionalities are introduced to achieve desired biological activities. For instance, a compound similar in complexity, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction, characterized by spectroscopic techniques, and its structure confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015). This methodology highlights the importance of precise synthetic routes and characterization techniques in the development of new compounds with potential applications in scientific research.
Biological Evaluation
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been evaluated for various biological activities. For example, the synthesis of eosinophil infiltration inhibitors that also exhibit antihistaminic activity suggests potential therapeutic applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Furthermore, molecules containing the [1,2,4]triazolo or related heterocyclic systems have been explored for their coronary vasodilating and antihypertensive activities, indicating potential applications in cardiovascular disease management (Sato et al., 1980).
Antimicrobial and Antifungal Activity
Compounds derived from or structurally related to tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate have shown significant antimicrobial and antifungal activities. This indicates their potential utility in developing new antimicrobial agents. For instance, a study on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives highlighted significant biological activity against various microorganisms, suggesting the importance of the [1,2,4]triazolo moiety in antimicrobial applications (Suresh et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-[3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-24(2,3)33-23(32)29-15-13-18(14-16-29)25-22(31)12-11-21-27-26-20-10-9-19(28-30(20)21)17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUWAPPMPHRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2872517.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2872521.png)

![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2872530.png)
![2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2872531.png)


![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)